N,N-Diethyl-2,3-dimethylbenzamide

Vue d'ensemble

Description

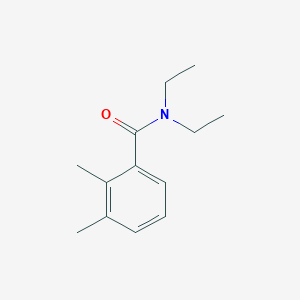

N,N-Diethyl-2,3-dimethylbenzamide is a synthetic organic compound with a molecular weight of 205.3 . It is commonly used as an ingredient in insect repellants .

Synthesis Analysis

The synthesis of N,N-Diethyl-2,3-dimethylbenzamide involves the use of copper-based metal-organic frameworks to promote oxidative couplings, which has allowed the synthesis of amides in a very effective manner . The procedure has been successfully applied to the unique preparation of N,N-Diethyl-2,3-dimethylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis

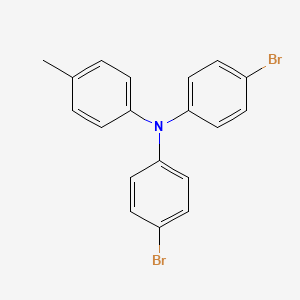

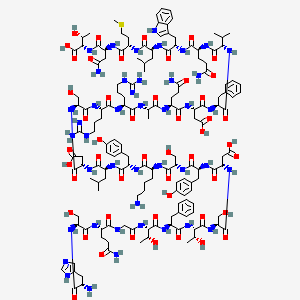

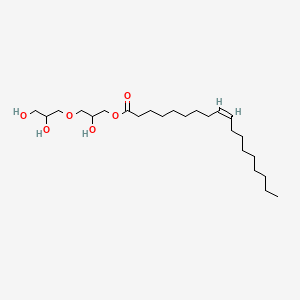

The molecular formula of N,N-Diethyl-2,3-dimethylbenzamide is C13H19NO . The InChI code is 1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 .Chemical Reactions Analysis

N,N-Dimethylbenzamide is a hydrotropic agent and its ability to solubilize drugs with low aqueous solubility has been investigated . It reacts with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone in good yields .Physical And Chemical Properties Analysis

N,N-Diethyl-2,3-dimethylbenzamide is a liquid at 20 degrees Celsius . . The refractive index is 1.52 .Applications De Recherche Scientifique

Solvent and Hydrotropic Agent

N,N-Diethyl-2,3-dimethylbenzamide may serve as a solvent or hydrotropic agent due to its ability to solubilize drugs with low aqueous solubility .

Insect Repellent Formulations

Similar to DEET (N,N-Diethyl-3-methylbenzamide), this compound could be used in controlled-release insect repellent formulations .

Metal–Organic Frameworks (MOFs)

It might act as a linker in MOFs, which are used for applications such as drug delivery .

Organic Synthesis

The compound could be involved in organic synthesis reactions, yielding products like benzophenone .

Biochemical Research

As a biochemical, it may be used in proteomics research or other biological studies .

Mécanisme D'action

Target of Action

N,N-Diethyl-2,3-dimethylbenzamide is a potent insect repellent . The primary targets of N,N-Diethyl-2,3-dimethylbenzamide are insects, particularly mosquitoes . The compound acts on the olfactory receptors of these insects, deterring them from approaching or biting humans .

Mode of Action

N,N-Diethyl-2,3-dimethylbenzamide interacts with its targets by eliciting an excitatory response, particularly at high concentrations . This interaction disrupts the normal functioning of the insect’s olfactory system, making it difficult for the insect to detect and move towards its target .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the insect’s olfactory system . This disruption likely affects downstream effects such as the insect’s ability to locate food and mates .

Pharmacokinetics

It is known that the compound is typically applied topically and is intended to remain on the surface of the skin to provide a protective barrier against insects

Result of Action

The molecular and cellular effects of N,N-Diethyl-2,3-dimethylbenzamide’s action primarily involve disruption of the insect’s olfactory system . This disruption deters insects from approaching or biting humans, thereby providing a protective effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Diethyl-2,3-dimethylbenzamide. For example, the compound’s efficacy as an insect repellent can be affected by factors such as temperature, humidity, and the presence of other scents . Additionally, N,N-Diethyl-2,3-dimethylbenzamide can be used in controlled-release insect repellent formulations, which can extend its longevity and efficacy .

Safety and Hazards

Orientations Futures

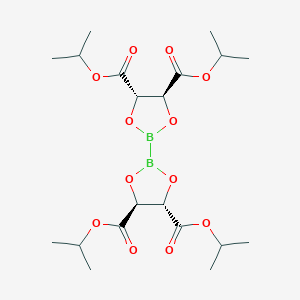

N,N-Diethyl-2,3-dimethylbenzamide has been shown to serve as a metal–organic framework synthesis solvent with phase-directing capabilities . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This suggests that N,N-Diethyl-2,3-dimethylbenzamide could play a significant role in the future of insect repellent formulations and metal-organic framework synthesis .

Propriétés

IUPAC Name |

N,N-diethyl-2,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVYLWURFNYXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575907 | |

| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-2,3-dimethylbenzamide | |

CAS RN |

57806-76-5 | |

| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.